N1-(2-methyl-5-nitrophenyl)-N2-(pyridin-2-ylmethyl)oxalamide
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Overview
Description
N1-(2-methyl-5-nitrophenyl)-N2-(pyridin-2-ylmethyl)oxalamide is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a combination of nitrophenyl and pyridinylmethyl groups linked through an oxalamide moiety, making it a versatile candidate for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-methyl-5-nitrophenyl)-N2-(pyridin-2-ylmethyl)oxalamide typically involves the reaction of 2-methyl-5-nitroaniline with pyridine-2-carboxaldehyde in the presence of oxalyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired oxalamide linkage. The process involves:
Step 1: Nitration of 2-methyl aniline to form 2-methyl-5-nitroaniline.
Step 2: Condensation of 2-methyl-5-nitroaniline with pyridine-2-carboxaldehyde to form an intermediate Schiff base.
Step 3: Reaction of the Schiff base with oxalyl chloride to form the final oxalamide compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
N1-(2-methyl-5-nitrophenyl)-N2-(pyridin-2-ylmethyl)oxalamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can undergo reduction reactions to modify the nitro group.
Substitution: The aromatic rings can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly used in substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso or hydroxylamine derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
N1-(2-methyl-5-nitrophenyl)-N2-(pyridin-2-ylmethyl)oxalamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of functionalized polymers.
Mechanism of Action
The mechanism of action of N1-(2-methyl-5-nitrophenyl)-N2-(pyridin-2-ylmethyl)oxalamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain kinases involved in cancer cell proliferation by binding to their active sites, thereby blocking the signaling pathways essential for tumor growth.
Comparison with Similar Compounds
Similar Compounds
N-(2-methyl-5-nitrophenyl)-4-(pyridin-2-yl)pyrimidin-2-amine: Similar structure but with a pyrimidine ring instead of an oxalamide linkage.
2-methyl-5-nitropyridine: A simpler compound with a nitro group on a pyridine ring.
Pyridin-2-yl-pyrimidine derivatives: Compounds with similar pyridine and pyrimidine rings but different functional groups.
Uniqueness
N1-(2-methyl-5-nitrophenyl)-N2-(pyridin-2-ylmethyl)oxalamide is unique due to its oxalamide linkage, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where such a linkage is advantageous.
Properties
IUPAC Name |
N'-(2-methyl-5-nitrophenyl)-N-(pyridin-2-ylmethyl)oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O4/c1-10-5-6-12(19(22)23)8-13(10)18-15(21)14(20)17-9-11-4-2-3-7-16-11/h2-8H,9H2,1H3,(H,17,20)(H,18,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYCLQMXFHAURRG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C(=O)NCC2=CC=CC=N2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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